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Compound of Interest

Compound Name: (2-Ethylpyridin-4-yl)boronic acid

Cat. No.: B145776 Get Quote

(2-Ethylpyridin-4-yl)boronic acid is a heterocyclic organoboron compound that serves as a

valuable building block in organic synthesis, particularly in the realm of drug discovery and

development. Its utility primarily stems from its application in palladium-catalyzed cross-

coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of

carbon-carbon bonds to construct complex molecular architectures. This technical guide

provides an in-depth overview of its synonyms, chemical identifiers, a representative synthetic

protocol, and its role in synthetic workflows.

Core Identifiers and Synonyms
For researchers and scientists, accurate identification of chemical compounds is paramount.

The following table summarizes the key identifiers and common synonyms for (2-Ethylpyridin-
4-yl)boronic acid, ensuring clarity and precision in experimental design and data reporting.[1]

[2]
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Identifier Type Value

IUPAC Name (2-ethyl-4-pyridinyl)boronic acid

CAS Number 1189545-99-0

PubChem CID 23546914

Molecular Formula C₇H₁₀BNO₂

Molecular Weight 150.97 g/mol

InChI
InChI=1S/C7H10BNO2/c1-2-7-5-6(8(10)11)3-4-

9-7/h3-5,10-11H,2H2,1H3

InChIKey CBMFWKBCFLYDDG-UHFFFAOYSA-N

SMILES CCC1=NC=CC(B(O)O)=C1

Synonyms

2-ETHYLPYRIDINE-4-BORONIC ACID, 2-Ethyl-

4-pyridinyl-boronic Acid, (2-ethyl-4-

pyridyl)boronic acid, B-(2-ethyl-4-pyridinyl)-

Boronic acid

Synthetic Methodology: A Representative Protocol
The synthesis of pyridinylboronic acids often involves a halogen-metal exchange followed by

borylation.[3] While a specific detailed protocol for (2-Ethylpyridin-4-yl)boronic acid is not

readily available in the public domain, the following procedure for a structurally analogous

compound, (4-Methoxypyridin-2-yl)boronic acid, illustrates the general principles and can be

adapted by skilled chemists.[4] This two-step process begins with the synthesis of a

brominated pyridine intermediate, followed by a lithium-halogen exchange and subsequent

reaction with a borate ester.

Step 1: Synthesis of 2-Bromo-4-ethylpyridine
(Intermediate)
A directed ortho-metalation approach can be employed for the regioselective bromination of 4-

ethylpyridine.
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Procedure:

To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an

inert atmosphere (e.g., nitrogen or argon), add n-butyllithium dropwise. Stir the resulting

lithium diisopropylamide (LDA) solution for 30 minutes.

Slowly add 4-ethylpyridine to the LDA solution, maintaining the temperature at -78 °C. Stir

the reaction mixture for 1-2 hours to ensure complete metalation.

Add a solution of a bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane, in THF

dropwise.

Allow the reaction mixture to warm slowly to room temperature overnight.

Quench the reaction by carefully adding water at 0 °C.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography or distillation to yield 2-bromo-4-

ethylpyridine.

Step 2: Synthesis of (2-Ethylpyridin-4-yl)boronic acid
This step involves a lithium-halogen exchange with the brominated intermediate, followed by

trapping with a borate ester.

Procedure:

Dissolve 2-bromo-4-ethylpyridine in anhydrous THF and cool the solution to -78 °C under an

inert atmosphere.

Add n-butyllithium dropwise and stir the mixture for 1 hour at -78 °C to facilitate the lithium-

halogen exchange.

Slowly add triisopropyl borate to the reaction mixture.
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Allow the reaction to stir at -78 °C for another 2-3 hours and then let it warm to room

temperature overnight.

Quench the reaction by adding an acidic aqueous solution (e.g., 1 M HCl) at 0 °C and stir for

1 hour.

Adjust the pH of the aqueous layer to be slightly basic with a saturated sodium bicarbonate

solution.

Extract the aqueous layer with an organic solvent.

Acidify the aqueous layer again to a slightly acidic pH.

Extract the product into an organic solvent, combine the organic layers, dry over anhydrous

sodium sulfate, and concentrate under reduced pressure to obtain the crude (2-
Ethylpyridin-4-yl)boronic acid.

The product can be further purified by recrystallization or chromatography.

Application in Suzuki-Miyaura Cross-Coupling
(2-Ethylpyridin-4-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling

reactions, a powerful method for forming C-C bonds between an organoboron compound and

an organic halide or triflate, catalyzed by a palladium complex.[5][6] This reaction is

fundamental in the synthesis of biaryl and heteroaryl structures, which are common motifs in

pharmaceuticals.[5][6]

The general workflow for a Suzuki-Miyaura coupling reaction involving (2-Ethylpyridin-4-
yl)boronic acid is depicted below.
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This diagram illustrates the key components and steps in a typical Suzuki-Miyaura coupling.

The (2-Ethylpyridin-4-yl)boronic acid, along with an aryl or heteroaryl halide, a palladium

catalyst, a base, and a solvent are combined. The mixture is then heated to drive the reaction

to completion. Following the reaction, a standard workup and purification procedure is

performed to isolate the desired coupled product. The versatility of this reaction allows for the

synthesis of a wide array of complex molecules, making (2-Ethylpyridin-4-yl)boronic acid a

valuable tool for medicinal chemists and drug development professionals.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/23546914
https://pubchem.ncbi.nlm.nih.gov/compound/23546914
https://www.bldpharm.com/products/1189545-99-0.html
https://www.arkat-usa.org/get-file/46789/
https://www.benchchem.com/pdf/Synthesis_of_4_Methoxypyridin_2_YL_boronic_Acid_A_Technical_Guide.pdf
https://www.nbinno.com/article/other-organic-chemicals/the-role-of-pyridine-boronic-acid-pinacol-esters-in-modern-pharmaceutical-synthesis-fu
https://www.nbinno.com/article/pharmaceutical-intermediates/why-pyridine-4-boronic-acid-crucial-drug-discovery-development-ny
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.benchchem.com/product/b145776#2-ethylpyridin-4-yl-boronic-acid-synonyms-and-identifiers
https://www.benchchem.com/product/b145776#2-ethylpyridin-4-yl-boronic-acid-synonyms-and-identifiers
https://www.benchchem.com/product/b145776#2-ethylpyridin-4-yl-boronic-acid-synonyms-and-identifiers
https://www.benchchem.com/product/b145776#2-ethylpyridin-4-yl-boronic-acid-synonyms-and-identifiers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145776?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145776?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of
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